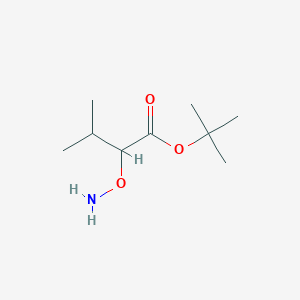

tert-Butyl 2-(aminooxy)-3-methylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

tert-butyl 2-aminooxy-3-methylbutanoate |

InChI |

InChI=1S/C9H19NO3/c1-6(2)7(13-10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 |

InChI Key |

SUNJKJWWNNMWSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)ON |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of Tert Butyl 2 Aminooxy 3 Methylbutanoate

Reactions Involving the Aminooxy Moiety

The hallmark reaction of the aminooxy group on tert-Butyl 2-(aminooxy)-3-methylbutanoate is its chemoselective ligation with carbonyl compounds, such as aldehydes and ketones, to form a stable oxime linkage. acs.orglouisville.edu This reaction is a form of "click chemistry" due to its reliability, high yield, and mild reaction conditions, often proceeding in aqueous media. nih.gov The high chemoselectivity means the aminooxy group reacts preferentially with aldehydes or ketones, even in the presence of other functional groups, allowing for the specific modification of complex molecules without the need for protecting groups. nih.gov The resulting oxime bond is significantly more stable towards hydrolysis than corresponding imine or hydrazone linkages, making it a robust covalent bond for creating stable conjugates. iris-biotech.denih.govthermofisher.com

The formation of an oxime by reacting an aminooxy compound with an aldehyde or ketone follows second-order kinetics, being first-order with respect to both the aminooxy and the carbonyl reactant. The reaction is characterized by a large equilibrium constant (Keq), indicating that the formation of the oxime product is thermodynamically favorable.

While specific kinetic data for this compound is not available, studies on analogous aminooxy compounds provide insight into the reaction rates. For example, the reaction of an aminooxyacetyl-peptide with benzaldehyde (B42025) at pH 7 was found to have a second-order rate constant (k₁) of 8.2 ± 1.0 M⁻¹s⁻¹. This reaction also demonstrated a large equilibrium constant, underscoring the stability of the resulting oxime.

Interactive Table 1: Representative Kinetic Parameters for Oxime Ligation Data from a model reaction between aminooxyacetyl-peptide and benzaldehyde at pH 7.0.

| Parameter | Value | Unit |

| Second-Order Rate Constant (k₁) | 8.2 ± 1.0 | M⁻¹s⁻¹ |

| Equilibrium Constant (Keq) | > 2 x 10² | M⁻¹ |

The reaction rate is generally slow at neutral pH but can be significantly accelerated through catalysis.

The rate of oxime formation can be substantially increased by nucleophilic catalysts, with aromatic amines such as aniline (B41778) and its derivatives being particularly effective. nih.govthermofisher.com Aniline catalysis proceeds through the formation of a more reactive Schiff base intermediate, which is then displaced by the aminooxy nucleophile in a transimination reaction. nih.gov

More recently, phenylenediamines have been identified as superior catalysts for oxime ligation, especially at neutral pH. acs.org Studies comparing catalysts have shown that p-phenylenediamine (B122844) (pPDA) can accelerate oxime formation far more effectively than aniline. In a model bioconjugation reaction at pH 7, catalysis with pPDA resulted in a rate enhancement that was 120-fold faster than the uncatalyzed reaction and approximately 20-fold faster than the equivalent reaction catalyzed by aniline. nih.govgoogle.com m-Phenylenediamine (B132917) (mPDA) has also been demonstrated to be a highly efficient catalyst for this transformation. nih.gov

Interactive Table 2: Comparison of Catalytic Rate Enhancement at pH 7 Data based on a model protein PEGylation reaction.

| Catalyst | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) |

| Aniline | ~6 | 1 |

| p-Phenylenediamine | ~120 | ~20 |

This enhanced catalysis allows for efficient ligations to be performed under mild, physiological conditions at low micromolar concentrations of reactants. nih.govgoogle.com

Several factors can be modulated to optimize the efficiency of oxime formation involving this compound.

pH : The reaction rate is highly pH-dependent. Oxime ligations are generally most efficient under slightly acidic conditions, typically between pH 4 and 5. nih.govgoogle.com This is because the reaction mechanism requires protonation of the carbonyl group, which is more favorable at lower pH. However, at neutral pH (pH 7), the reaction is often sluggish without a catalyst due to the low concentration of protonated carbonyl species. researchgate.net The development of potent catalysts like phenylenediamines has extended the utility of this reaction to neutral pH, which is crucial for applications involving sensitive biological molecules. nih.govgoogle.com

Solvent : The reaction is versatile and can be performed in a wide range of solvents, though it is most commonly carried out in aqueous media, highlighting its biocompatibility. acs.org

Additives : The primary additives used to enhance reaction efficiency are nucleophilic catalysts. As discussed, aniline and, more effectively, phenylenediamines are added to the reaction mixture to accelerate the rate of oxime formation, particularly at neutral pH. acs.orgnih.govgoogle.com The concentration of the catalyst itself can influence the reaction rate, with studies showing that the apparent second-order rate constant varies linearly with the concentration of the aniline catalyst.

The oxime bond formed from the reaction of this compound and a carbonyl compound can undergo further transformation via reduction. The C=N double bond of the oxime can be selectively reduced to yield a stable hydroxylamine (B1172632) linkage (–CH-NH-O–). This transformation can be achieved using various reducing agents.

Common methods include the use of borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), under acidic conditions. nih.govthermofisher.com Catalytic hydrogenation, for example using Adam's catalyst (PtO₂), is another effective strategy for reducing oximes to hydroxylamines. nih.gov A significant challenge in this transformation is to achieve chemoselectivity, as the relatively weak N-O bond is susceptible to reductive cleavage, which would lead to the formation of a primary amine as an undesired side product. nih.gov Careful selection of the catalyst and reaction conditions is therefore critical to favor the desired hydroxylamine product over the primary amine. nih.gov

Beyond oxime formation, the aminooxy moiety of this compound can participate in other important coupling reactions. Notably, it can react with activated carboxylic acids or their derivatives to form a stable N-oxyamide bond (–CO-NH-O–). This reaction proceeds through standard amide coupling protocols. nih.gov

The N-oxyamide linkage provides an alternative method for conjugation and has been used to create novel biomimetic structures like N-oxyamide-linked oligosaccharides and peptides. acs.orgnih.gov Similar to the oxime bond, the N-oxyamide bond is characterized by its high stability and resistance to both chemical and enzymatic hydrolysis, making it a robust linker for constructing complex molecular architectures. nih.gov

Oxime Formation and Chemoselective Ligation Reactions

Reactions of the tert-Butyl Ester Group

The chemical behavior of this compound is significantly influenced by its tert-butyl ester functional group. This group serves as a versatile handle for various chemical transformations, most notably as a protecting group for the carboxylic acid moiety. Its reactivity is characterized by a susceptibility to cleavage under acidic conditions and its ability to undergo conversion to other functional groups such as different esters or amides.

Deprotection Strategies (e.g., Acid-Mediated Cleavage)

The tert-butyl ester is predominantly used as a protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to facile removal under specific, typically acidic, conditions. The cleavage of this group is a critical step in multi-step syntheses.

Acid-mediated cleavage is the most common deprotection strategy. The underlying mechanism for this reaction generally proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. The process begins with the protonation of the carbonyl oxygen of the ester. This is followed by the rate-limiting, unimolecular cleavage of the alkyl-oxygen bond, which results in the formation of the carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation. oup.com This cation is subsequently neutralized, typically through deprotonation by a weak base (like the solvent or the acid's conjugate base) to form isobutylene (B52900) gas, which escapes the reaction mixture, driving the reaction to completion. stackexchange.com

A variety of acidic reagents can be employed for this purpose, with the choice depending on the sensitivity of other functional groups present in the molecule.

Strong Protic Acids: Trifluoroacetic acid (TFA) is a standard reagent for tert-butyl ester deprotection, often used neat or in a solution with a solvent like dichloromethane (B109758) (CH2Cl2). researchgate.net The reaction is typically rapid and occurs at room temperature. researchgate.net

Milder Acidic Conditions: For substrates containing other acid-labile protecting groups, milder conditions are necessary to achieve selective deprotection. Aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for cleaving tert-butyl esters while leaving groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers intact. organic-chemistry.orgorganic-chemistry.org

Lewis Acids: Lewis acids offer an alternative to protic acids. Zinc bromide (ZnBr2) in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-sensitive groups like N-(PhF)amines. researchgate.net Evidence suggests that this reaction proceeds without causing α-epimerization, preserving the stereochemical integrity of the adjacent chiral center. researchgate.net

Catalytic Methods: Recent advancements have introduced catalytic deprotection methods that operate under milder conditions. One such protocol uses the tris-4-bromophenylamminium radical cation (often called magic blue) in combination with triethylsilane to facilitate the cleavage of the C-O bond in tert-butyl esters. acs.org

The table below summarizes various deprotection strategies for tert-butyl esters.

| Reagent/System | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2), Room Temperature | Strong acid, may cleave other acid-labile groups (e.g., Boc). | researchgate.net |

| Aqueous Phosphoric Acid (H3PO4) | Aqueous solution, mild conditions | Environmentally benign; selective over Cbz, benzyl esters, TBDMS ethers. | organic-chemistry.orgorganic-chemistry.org |

| Zinc Bromide (ZnBr2) | Dichloromethane (CH2Cl2) | Chemoselective; preserves stereochemical integrity (no α-epimerization). | researchgate.net |

| Magic Blue (MB•+) / Triethylsilane (HSiEt3) | Catalytic MB•+, sacrificial HSiEt3, mild conditions | Catalytic radical cation-mediated deprotection. | acs.org |

Transesterification and Amidation Reactions

Beyond deprotection, the tert-butyl ester group of this compound can be directly converted into other esters (transesterification) or amides (amidation). These transformations are valuable for further functionalization of the molecule.

Transesterification involves the reaction of the ester with an alcohol in the presence of a catalyst to form a new ester. While tert-butyl esters can be challenging substrates for transesterification due to steric hindrance, specific catalytic systems have been developed to facilitate this reaction. Lanthanum(III) complexes, for instance, have shown high efficiency in promoting the transesterification of various esters, including those with sterically demanding tertiary alcohols. researchgate.net Another approach involves the use of borane (B79455) catalysts, such as B(C6F5)3, which can catalyze the transesterification of tert-butyl esters under mild conditions. Lipase-catalyzed transesterification has also been explored, offering a biocatalytic route that often proceeds with high selectivity. nih.gov

Amidation is the conversion of the ester into an amide by reaction with an amine. This reaction is fundamental in peptide synthesis and medicinal chemistry. Direct amidation of unreactive esters like tert-butyl esters can be difficult. One effective strategy involves a one-pot, two-step process where the tert-butyl ester is first converted in situ to a more reactive intermediate, such as an acid chloride. For example, using α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst generates an acid chloride intermediate, which then readily reacts with a variety of amines to form the corresponding amide in high yield under mild conditions. organic-chemistry.orgresearchgate.net Alternatively, base-assisted methods can be employed. Potassium tert-butoxide has been used to promote the amidation of various esters with amines under ambient, "green" conditions, proceeding through a proposed acyl radical intermediate. organic-chemistry.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the transformations involving this compound is essential for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies are powerful tools for elucidating these reaction pathways, identifying intermediates, and determining rate-limiting steps.

The table below presents kinetic data from the hydrolysis of tert-butyl formate (B1220265) at 22°C, illustrating the contributions of different pathways.

| Pathway | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10-3 M-1s-1 | 59 ± 4 kJ/mol | usgs.gov |

| Neutral (kN) | (1.0 ± 0.2) × 10-6 s-1 | 78 ± 5 kJ/mol | usgs.gov |

| Base-Catalyzed (kB) | 1.7 ± 0.3 M-1s-1 | 88 ± 11 kJ/mol | usgs.gov |

Spectroscopic Studies provide direct evidence for the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for tracking the progress of a reaction and identifying key species. In the acid-mediated deprotection of tert-butyl esters, 1H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet for the tert-butyl protons and the appearance of signals for the final carboxylic acid product. Crucially, NMR can also detect the formation of gaseous isobutylene, a key byproduct of the AAL1 mechanism, providing clear evidence for the proposed pathway. stackexchange.comacs.org

By combining kinetic data with spectroscopic evidence, a comprehensive picture of the reaction mechanism can be constructed, enabling chemists to control the reactivity and stereochemistry of transformations involving this compound.

Synthetic Utility and Applications of Tert Butyl 2 Aminooxy 3 Methylbutanoate As a Key Building Block

Role in Bioconjugation and Chemical Ligation Strategies

The primary utility of tert-Butyl 2-(aminooxy)-3-methylbutanoate in bioconjugation stems from the chemoselective reactivity of its aminooxy group. This group reacts specifically and efficiently with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of modern chemical biology because it can be performed in aqueous environments and in the presence of a multitude of other functional groups found in biological molecules, without causing unwanted side reactions.

The stability and specificity of the oxime bond are critical for creating well-defined bioconjugates. The reaction proceeds under mild conditions, typically at a slightly acidic pH (around 4-6), which is compatible with the structural integrity of most biomolecules. This targeted reactivity allows for the precise joining of different molecular components, making it an invaluable tool for creating complex, functional biomolecular assemblies.

Site-specific modification is crucial for understanding and manipulating the function of biomolecules without disrupting their native structure. nih.gov this compound serves as a key reagent in strategies designed to achieve this precision.

Proteins and Peptides: To modify proteins and peptides, a unique aldehyde or ketone "handle" must first be introduced into the target molecule. This can be achieved through several methods, including the enzymatic oxidation of a genetically encoded peptide sequence known as an "aldehyde tag." researchgate.net For instance, a specific cysteine residue within a consensus sequence can be converted to a formylglycine residue, which contains an aldehyde group. researchgate.net This aldehyde then serves as a specific docking point for an aminooxy-containing reagent like this compound, enabling the attachment of various payloads such as labels or drugs. researchgate.net

Oligonucleotides: For nucleic acids, a carbonyl group can be introduced at a specific position during solid-phase synthesis using a modified phosphoramidite (B1245037) building block. Once the oligonucleotide is synthesized and purified, it can be coupled with an aminooxy-functionalized molecule. This allows for the precise placement of probes, dyes, or other functional moieties within a DNA or RNA strand, facilitating studies of nucleic acid structure and function.

Carbohydrates: Carbohydrates are ideal substrates for oxime ligation as they often possess a latent or easily unmasked aldehyde group at their reducing end. The aminooxy group of this compound can react directly with this aldehyde, providing a straightforward method for conjugating sugars to other molecules, such as peptides or lipids, to study their roles in biological recognition events. nih.gov

| Biomolecule Class | Method of Carbonyl Introduction | Application of Ligation | Reference |

|---|---|---|---|

| Proteins | Genetically encoded aldehyde tag (FGE system) | Attachment of fluorescent probes, PEGylation | researchgate.net |

| Peptides | Oxidation of N-terminal serine/threonine | Creation of peptide-drug conjugates | nih.gov |

| Oligonucleotides | Incorporation of an aldehyde-modified phosphoramidite | Labeling with biotin (B1667282) or fluorophores for detection assays | nih.gov |

| Carbohydrates | Reaction at the reducing-end aldehyde | Formation of glycoconjugates for vaccine development | nih.gov |

The efficiency and specificity of oxime ligation make it a powerful tool for assembling large, intricate biomacromolecules that would be difficult to produce by other means.

Glycoconjugates: Glycoconjugates, such as glycoproteins and glycolipids, are vital for cellular communication and immune responses. Chemical synthesis allows for the creation of homogeneous glycoconjugates with defined structures for research. This compound can act as a linker component to connect a carbohydrate moiety (via its reducing-end aldehyde) to a peptide or protein that has been functionalized with a ketone. This approach is instrumental in synthesizing vaccine candidates and tools for studying carbohydrate-protein interactions. nih.gov

Peptide Dendrimers: Peptide dendrimers are branched, tree-like molecules with a precise number of peptide chains radiating from a central core. These structures have applications in drug delivery and diagnostics. Oxime ligation can be used as an orthogonal strategy to build these dendrimers. A core molecule with multiple aldehyde or ketone groups can be reacted with peptides functionalized with an aminooxy group, derived from a reagent like this compound, to construct the dendritic architecture layer by layer.

Application in the Synthesis of Non-Peptidic Amino Acid Mimetics and Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The valine-derived scaffold of this compound can be used to synthesize novel amino acid analogs. After the aminooxy group is incorporated into a larger molecule via oxime ligation, the valine backbone can be further modified. The tert-butyl ester can be removed to reveal a carboxylic acid, which can then participate in standard peptide coupling reactions. This allows the incorporation of a non-standard, aminooxy-linked side chain into a peptide backbone, creating a peptidomimetic with unique structural and functional characteristics.

Development of Novel Chemical Probes and Reagents

Chemical probes are essential tools for visualizing and studying biological processes in real time. nih.gov this compound can be used as a precursor to create bifunctional probes. For example, the aminooxy group allows it to be attached to a biomolecule containing a carbonyl group. The carboxylic acid (after deprotection of the tert-butyl ester) can then be used to attach a reporter molecule, such as a fluorophore, a biotin tag for affinity purification, or a photo-crosslinking agent. This modular approach enables the creation of custom probes for a wide range of applications in chemical biology and diagnostics. nih.govnih.gov

| Probe/Reagent Type | Function of Aminooxy Group | Function of Valine Scaffold | Example Application |

|---|---|---|---|

| Fluorescent Probes | Covalent attachment to aldehyde-tagged proteins | Provides a point for attaching a fluorophore | Imaging protein localization in cells |

| Biotinylation Reagents | Conjugation to cell-surface glycans | Links the biotin tag to the biomolecule | Affinity capture and identification of glycoproteins |

| Drug-Linker Constructs | Site-specific linkage to an antibody | Part of a cleavable or non-cleavable linker system | Creating antibody-drug conjugates (ADCs) |

Integration into Peptide and Oligonucleotide Synthesis (e.g., Solid-Phase Synthesis)

The chemical properties of this compound are highly compatible with the workflows of automated solid-phase synthesis.

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the tert-butyl ester is a standard side-chain protecting group for acidic amino acids like aspartic and glutamic acid. luxembourg-bio.com It is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of releasing the peptide from the resin. peptide.compeptide.com This compatibility means that an amino acid analog derived from this compound can be incorporated into a peptide sequence using standard Fmoc-based protocols. The aminooxy group itself would typically be protected with a group like Boc (tert-butyloxycarbonyl) during synthesis to prevent it from reacting with activating agents.

Oligonucleotide Synthesis: In solid-phase oligonucleotide synthesis, which uses phosphoramidite chemistry, specialized building blocks are required. A phosphoramidite version of this compound could be synthesized, allowing its incorporation into a growing DNA or RNA chain. The tert-butyl group's acid lability is compatible with some, but not all, deprotection strategies used in oligonucleotide synthesis. Careful selection of protecting groups for the nucleobases and the phosphate (B84403) backbone would be necessary to ensure an orthogonal and successful synthetic scheme. atdbio.comresearchgate.net

Derivatives, Analogs, and Structural Modifications of Tert Butyl 2 Aminooxy 3 Methylbutanoate

Synthesis and Characterization of Aminooxy Peptide and Oligomer Conjugates

The primary utility of tert-butyl 2-(aminooxy)-3-methylbutanoate in this context lies in its deprotected form, 2-(aminooxy)-3-methylbutanoic acid, which serves as a non-canonical amino acid for incorporation into peptides and oligomers. The key reactive handle is the aminooxy group (-ONH₂), which exhibits enhanced nucleophilicity compared to a standard primary amine. iris-biotech.delookchem.com This property is exploited in a highly specific bioorthogonal reaction known as oxime ligation. nih.govresearchgate.net

Oxime Ligation Chemistry

Oxime ligation involves the chemoselective reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C-). researchgate.net This reaction proceeds efficiently under mild aqueous conditions, making it ideal for modifying sensitive biological molecules. nih.gov The resulting oxime linkage is significantly more stable towards hydrolysis than the corresponding imine bond formed from a primary amine. iris-biotech.de

Synthetic Strategy

The synthesis of a peptide conjugate typically involves several steps:

Incorporation into Peptide: The 2-(aminooxy)-3-methylbutanoic acid moiety is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). During this process, the aminooxy group must be temporarily protected, often with a tert-butoxycarbonyl (Boc) group, while its carboxyl group is activated for amide bond formation.

Deprotection: Following peptide synthesis, the protecting group on the aminooxy function is selectively removed to liberate the reactive nucleophile.

Ligation: The aminooxy-functionalized peptide is then reacted with a molecule containing an aldehyde or ketone. This carbonyl-bearing component can be another peptide, a small molecule drug, a fluorescent label, or a carbohydrate. iris-biotech.ded-nb.info

An example of this application is the synthesis of (aminooxy)acetylated-somatostatin derivatives, which are subsequently ligated to the ketone-containing drug daunorubicin (B1662515) for targeted chemotherapy applications. d-nb.info

Characterization

The resulting peptide and oligomer conjugates are characterized using a combination of analytical techniques to confirm their identity, purity, and structure.

| Analytical Technique | Purpose | Typical Findings |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To purify the final conjugate and assess its purity. | A single, sharp peak at a retention time distinct from the starting materials. d-nb.info |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the conjugate. | The observed molecular weight matches the calculated theoretical mass of the expected product. d-nb.info |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the conjugate, including the confirmation of oxime bond formation. | Appearance of characteristic signals for the oxime (-C=N-O-) group and confirmation of the covalent linkage between the two components. |

Exploration of Modified Aminooxy Esters with Varied Protecting Groups and Linkers

The synthesis of complex molecules derived from this compound necessitates a sophisticated use of protecting groups to ensure chemoselectivity. organic-chemistry.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions. An orthogonal protecting group strategy, where different groups can be removed under distinct conditions (e.g., acid vs. base), is essential for multi-step synthesis. wikipedia.org

Protecting Groups for Carboxyl and Aminooxy Functions

The two key functional groups in 2-(aminooxy)-3-methylbutanoic acid that often require protection are the carboxylic acid and the aminooxy group.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Carboxylic Acid | tert-Butyl ester | tBu | Mild to strong acid (e.g., Trifluoroacetic acid, TFA) google.comlibretexts.org |

| Benzyl (B1604629) ester | Bn | Hydrogenolysis (H₂/Pd) wikipedia.org | |

| Methyl ester | Me | Acid or base-catalyzed hydrolysis libretexts.org | |

| Aminooxy | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) organic-chemistry.orgnih.gov |

| Phthalimide (B116566) | Pht | Hydrazine (B178648) (NH₂NH₂) or other strong nucleophiles nih.gov | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org |

The tert-butyl group in the parent compound serves as an acid-labile protecting group for the carboxylic acid. google.com During peptide synthesis, the aminooxy group might be protected with a Boc group, allowing for an orthogonal strategy where the peptide's N-terminus is protected with a base-labile Fmoc group.

Linker Modifications

Linkers are chemical moieties used to connect the aminooxy ester scaffold to other molecules, influencing properties such as solubility, spacing, and cleavability. The 2-(aminooxy)-3-methylbutanoate structure can be derivatized to include various linkers, creating heterobifunctional reagents. For instance, the carboxyl group can be coupled to one end of a polyethylene (B3416737) glycol (PEG) linker, leaving the aminooxy group at the other end available for oxime ligation. This creates conjugates with improved pharmacokinetic properties.

Stereoisomers and Diastereomers: Synthesis and Separation

The carbon atom at the 2-position of this compound is a stereocenter. Consequently, the compound can exist as two enantiomers: (R)-tert-butyl 2-(aminooxy)-3-methylbutanoate and (S)-tert-butyl 2-(aminooxy)-3-methylbutanoate. The stereochemical outcome of the synthesis is critical as the biological activity of chiral molecules often depends on their specific configuration.

Stereoselective Synthesis

The synthesis of enantiomerically pure forms of 2-(aminooxy)-3-methylbutanoic acid and its esters typically starts from a chiral precursor, such as L-valine ((S)-2-amino-3-methylbutanoic acid). A published synthetic route for the D-form ((R)-enantiomer) highlights a key stereochemical inversion step. google.com

Diazotization: L-valine is converted to (S)-2-hydroxy-3-methylbutanoic acid with retention of configuration.

Protection: The hydroxyl and carboxyl groups are protected (e.g., as an acetate (B1210297) and tert-butyl ester, respectively).

Stereochemical Inversion: The crucial step is a Mitsunobu reaction, where the (S)-2-hydroxy intermediate is reacted with N-hydroxyphthalimide. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereocenter to the (R)-configuration. google.com

Deprotection: The phthalimide and other protecting groups are removed to yield (R)-2-(aminooxy)-3-methylbutanoic acid or its tert-butyl ester.

Separation of Stereoisomers

When syntheses result in a racemic (1:1 mixture of enantiomers) or diastereomeric mixture, a resolution step is required to separate the stereoisomers. wikipedia.org

| Separation Method | Principle | Application Notes |

| Chiral Chromatography | Utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that interacts differently with each enantiomer, leading to different elution times. ntu.edu.sg | A direct and widely used analytical and preparative method for separating enantiomers. nih.gov |

| Diastereomeric Crystallization | The racemic mixture is reacted with an enantiomerically pure chiral resolving agent (e.g., tartaric acid, brucine) to form a mixture of diastereomeric salts. wikipedia.org | Diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolving agent is subsequently removed. |

| Derivatization with Chiral Agent | The enantiomers are converted into diastereomers by reacting with a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers can be separated by standard chromatography (e.g., silica (B1680970) gel). ntu.edu.sg | Useful for both separation and for determining enantiomeric purity via NMR spectroscopy, as the diastereomers will exhibit distinct signals. |

Heterocyclic and Aromatic Derivatives Incorporating Aminooxy Scaffolds

The aminooxy group serves as a versatile functional handle for constructing various heterocyclic and aromatic ring systems. Amino acid derivatives are well-established precursors for such syntheses, providing a chiral backbone for the resulting structures. rdd.edu.iqnih.gov

Strategies for Heterocycle Formation

The incorporation of the 2-(aminooxy)-3-methylbutanoate scaffold into heterocyclic systems can be achieved through several synthetic strategies:

Cyclocondensation Reactions: The aminooxy group can react with 1,3-dicarbonyl compounds or their equivalents. For example, condensation with a β-ketoester followed by cyclization could yield substituted isoxazolones or pyrazolones.

Intramolecular Cyclization: A suitable functional group can be introduced elsewhere in the molecule, allowing for an intramolecular reaction with the aminooxy group or a derived oxime. This is a common strategy for forming five- or six-membered rings.

Multicomponent Reactions: The aminooxy derivative can be used as one component in a multicomponent reaction, where three or more reactants combine in a single step to form a complex heterocyclic product. This approach is highly efficient for generating molecular diversity. researchgate.net

For example, the aminooxy group can first be converted to an oxime by reacting with an aldehyde. This oxime can then undergo a [3+2] cycloaddition reaction with an alkene to form an isoxazolidine (B1194047) ring. Alternatively, reaction of the aminooxy compound with an anhydride, such as maleic anhydride, could lead to the formation of larger heterocyclic rings like oxazepines. researchgate.net These synthetic routes allow the chiral valine-derived backbone to be integrated into a wide array of novel heterocyclic structures with potential applications in drug discovery.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 2 Aminooxy 3 Methylbutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tert-butyl 2-(aminooxy)-3-methylbutanoate. It provides invaluable insights into the molecule's connectivity, stereochemistry, and dynamic behavior in solution. The presence of various proton and carbon environments allows for a comprehensive characterization.

The 1H NMR spectrum is anticipated to show a distinct singlet for the nine equivalent protons of the tert-butyl group, typically resonating in the upfield region around 1.2-1.5 ppm. The protons of the isobutyl group will present more complex splitting patterns. The methine proton adjacent to the chiral center is expected to appear as a doublet of doublets, while the methyl groups of the isobutyl moiety may appear as two distinct doublets, indicating their diastereotopic nature. The protons of the aminooxy group (-ONH2) are expected to be observed as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

In the 13C NMR spectrum, the quaternary carbon of the tert-butyl group will produce a signal, as will the three equivalent methyl carbons. The carbonyl carbon of the ester group is expected to resonate in the downfield region, characteristic of ester carbonyls. The various carbons of the isobutyl group and the carbon bearing the aminooxy functionality will also exhibit distinct signals.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide information about the spatial proximity of different protons, aiding in the determination of the preferred conformation of the molecule in solution. nih.gov

Interactive Data Table: Predicted 1H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl (CH3)3 | 1.45 | Singlet |

| Isobutyl CH(CH3)2 | 0.95 | Doublet |

| Isobutyl CH(CH3)2 | 2.10 | Multiplet |

| CH-O | 4.20 | Doublet |

| -ONH2 | 5.50 (broad) | Singlet |

Interactive Data Table: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 172 |

| C(CH3)3 (quaternary) | 82 |

| C(CH3)3 (methyls) | 28 |

| CH-O | 78 |

| CH(CH3)2 | 32 |

| CH(CH3)2 | 18 |

Elucidation of Rotational Isomers and Tautomeric Forms

The potential for rotational isomerism in this compound exists around the C-O and N-O single bonds. Different staggered conformations could be populated at room temperature, and their presence might be detected by variable temperature NMR studies. At lower temperatures, the rate of interconversion between rotamers could slow down sufficiently to allow for the observation of distinct sets of signals for each conformer.

Tautomeric forms are less likely for this compound under normal conditions as it lacks the necessary prototropic migration possibilities. The primary aminooxy group is not prone to tautomerization in the same way that, for example, a keto-enol system is.

Metal Coordination Studies via NMR

The aminooxy group in this compound presents a potential binding site for metal ions. NMR spectroscopy is a powerful tool to study such interactions. Upon coordination of a paramagnetic metal ion, significant changes in the 1H NMR spectrum are expected. Broadening of signals and large shifts in the resonances of protons close to the metal binding site would be observed. For diamagnetic metal ions, coordination would induce changes in the chemical shifts of nearby protons due to electronic and conformational effects. Titration experiments, where the metal ion solution is incrementally added to an NMR sample of the compound, can be used to determine the stoichiometry and binding affinity of the metal-ligand complex.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Reaction Monitoring

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would confirm the compound's molecular weight.

A characteristic fragmentation pattern is expected. A prominent peak would likely correspond to the loss of the tert-butyl group as a stable carbocation, resulting in an [M-57]+ fragment. Another significant fragmentation pathway could involve the cleavage of the ester bond, leading to ions corresponding to the butanoate and aminooxy-isobutyl fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

Mass spectrometry can also be employed to monitor the progress of reactions involving this compound, such as its synthesis or subsequent derivatization, by tracking the appearance of product ions and the disappearance of reactant ions over time.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 189 | [M]+ (Molecular Ion) |

| 132 | [M - C4H9]+ |

| 101 | [C4H9O2]+ |

| 88 | [C4H10NO]+ |

| 57 | [C4H9]+ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm-1. The N-H stretching vibrations of the aminooxy group would appear as one or two bands in the region of 3200-3400 cm-1. The C-O stretching vibrations of the ester and the N-O stretching of the aminooxy group will also give rise to characteristic bands in the fingerprint region (below 1500 cm-1). The C-H stretching and bending vibrations of the tert-butyl and isobutyl groups will be prominent in the regions of 2850-3000 cm-1 and 1350-1470 cm-1, respectively. The presence of a strong band around 1370 cm-1 is characteristic of the tert-butyl group. docbrown.info

Raman spectroscopy would provide complementary information. The C-C skeletal vibrations and symmetric stretching modes of the alkyl groups are often more intense in the Raman spectrum. The C=O stretch would also be observable, though typically weaker than in the IR spectrum.

Interactive Data Table: Predicted Key Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C=O Stretch (Ester) | 1730-1750 | Strong |

| C-H Bend (Alkyl) | 1350-1470 | Medium-Strong |

| C-O Stretch (Ester) | 1150-1250 | Strong |

| N-O Stretch | 850-950 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the aminooxy group. The absolute configuration of the chiral center could also be determined if a suitable heavy atom is present or by using anomalous dispersion effects. The structural information obtained from X-ray crystallography would serve as a benchmark for comparison with computational models and solution-state conformations inferred from NMR studies.

Theoretical and Computational Investigations of Tert Butyl 2 Aminooxy 3 Methylbutanoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the molecular geometry and electronic properties of tert-butyl 2-(aminooxy)-3-methylbutanoate. These computational methods provide detailed insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. For instance, calculations would likely be performed using a basis set such as 6-311++G(2d,2p) to ensure a high degree of accuracy.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be determined. Key parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Table 7.1.1: Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O (ester) | 1.35 |

| O-N | 1.45 |

| C-N | 1.47 |

| **Bond Angles (°) ** | |

| O=C-O | 124.5 |

| C-O-C (ester) | 118.2 |

| C-O-N | 109.8 |

| **Dihedral Angles (°) ** | |

| O=C-O-C | 180.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. Conformational analysis is a critical step in understanding the molecule's flexibility and the relative stabilities of its different spatial arrangements. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be constructed.

This energy landscape reveals the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such analyses are often performed using both quantum mechanical and molecular mechanics methods. The results can identify the most stable, or ground-state, conformation of the molecule, which is the most likely to be observed experimentally under equilibrium conditions.

Table 7.2.1: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-N) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 60 | 0.00 |

| 2 | 180 | 1.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. Characterization of the transition state is crucial for understanding the reaction's kinetics and for predicting its rate.

Techniques such as synchronous transit-guided quasi-newton (STQN) methods are employed to locate transition state structures. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state, characterized by a single imaginary frequency. The energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., with Ligands or Catalysts)

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with other molecules, such as ligands or catalysts, over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations can reveal important information about the non-covalent interactions that govern molecular recognition and binding. For example, simulations could be used to study the binding of this compound to the active site of an enzyme, identifying key hydrogen bonds and van der Waals interactions. This information is invaluable for the rational design of new catalysts or inhibitors.

Emerging Research Directions and Future Perspectives for Tert Butyl 2 Aminooxy 3 Methylbutanoate

Integration into Automated and High-Throughput Synthesis Platforms

The modular nature of tert-Butyl 2-(aminooxy)-3-methylbutanoate makes it an attractive candidate for integration into automated and high-throughput synthesis platforms. These platforms are revolutionizing drug discovery and materials science by enabling the rapid generation of large compound libraries. The aminooxy functionality allows for chemoselective ligation reactions, particularly the formation of stable oxime bonds with aldehydes and ketones. This specific reactivity is highly compatible with the automated synthesis of peptidomimetics and other complex molecules.

In the context of automated solid-phase peptide synthesis (SPPS), aminooxy-containing building blocks can be incorporated into peptide sequences to allow for subsequent modification. The tert-butyl ester group in this compound can be readily cleaved under acidic conditions, a common step in SPPS, to reveal a carboxylic acid for further derivatization. The valine-derived scaffold provides a natural amino acid-like structure, which can be advantageous in the synthesis of bioactive compounds.

The potential for this compound in high-throughput synthesis is significant. By reacting this compound with a diverse library of aldehyde or ketone-containing fragments, large combinatorial libraries of oxime-based compounds can be rapidly assembled. This approach is particularly amenable to parallel synthesis formats, where numerous reactions are carried out simultaneously.

Table 1: Potential Applications in Automated and High-Throughput Synthesis

| Platform/Technique | Potential Role of this compound | Key Advantages |

| Automated Solid-Phase Peptide Synthesis (SPPS) | Incorporation as a modified amino acid for post-synthesis modification. | Chemoselective ligation, compatibility with standard cleavage conditions. |

| High-Throughput Parallel Synthesis | Core scaffold for the generation of oxime libraries. | Rapid diversification, access to novel chemical space. |

| DNA-Encoded Library (DEL) Technology | As a building block for the synthesis of diverse library members. | Compatibility with aqueous conditions, formation of stable linkages. |

| Flow Chemistry Synthesis | Reagent for continuous flow oxime formation reactions. | Precise reaction control, scalability. |

Development of Novel Catalytic Transformations for Aminooxy Building Blocks

Recent advancements in catalysis are opening new avenues for the utilization of aminooxy building blocks like this compound. Research is focused on developing novel catalytic methods that can enhance the efficiency, selectivity, and scope of reactions involving the aminooxy group.

One significant area of development is the catalytic enantioselective synthesis of α-aminooxy carbonyl compounds. The use of chiral catalysts, such as silver-BINAP complexes and organocatalysts like pyrrolidine-tetrazole, has enabled the asymmetric introduction of the aminooxy group into various molecules. nih.govunivie.ac.at While not yet demonstrated specifically with this compound, these methods could potentially be adapted to synthesize chiral derivatives of this compound, further expanding its utility as a building block for stereochemically defined molecules.

Furthermore, transition metal-catalyzed cross-coupling reactions involving aminooxy compounds are an emerging area of interest. These reactions could enable the formation of novel carbon-nitrogen or nitrogen-heteroatom bonds, providing access to a wider range of functionalized molecules. The development of catalysts that can selectively activate the N-O bond of aminooxy compounds would be a significant breakthrough in this field.

Organocatalysis also presents opportunities for novel transformations. The use of small organic molecules as catalysts can offer mild reaction conditions and high functional group tolerance, which are advantageous when working with multifunctional building blocks like this compound. For instance, organocatalytic methods for the functionalization of the carbon backbone of this compound could lead to the synthesis of new and complex aminooxy building blocks.

Table 2: Comparison of Catalytic Approaches for Aminooxy Group Transformations

| Catalytic System | Transformation | Potential Advantages |

| Silver-BINAP Complexes | Enantioselective α-aminooxylation of ketones. | High enantioselectivity. univie.ac.at |

| Pyrrolidine-Tetrazole Organocatalysts | Enantioselective nitroso-aldol reaction. | Metal-free, high yields. nih.gov |

| Transition Metal Catalysts | C-N and N-X bond formation. | Access to novel chemical space. |

| Organocatalysts | Functionalization of the carbon scaffold. | Mild conditions, high functional group tolerance. |

Expansion of Applications in Advanced Chemical Biology Tool Development

The aminooxy group is a key player in bioconjugation chemistry due to its ability to form stable oxime linkages with aldehydes and ketones under mild, aqueous conditions. This makes this compound a promising building block for the development of advanced chemical biology tools.

One major application is in the site-specific modification of proteins. By introducing an aldehyde or ketone functionality into a protein, either through genetic encoding of an unnatural amino acid or by chemical modification, it can be selectively labeled with an aminooxy-containing probe. This compound, after deprotection of the ester, could be coupled to fluorophores, affinity tags, or drug molecules to create such probes. The valine side chain could also play a role in modulating the properties of the resulting bioconjugate.

This compound can also be utilized in the development of tools for studying protein-protein interactions. By incorporating it into peptide-based probes, it can be used to "capture" interacting partners that have been engineered to contain a carbonyl group. The stability of the resulting oxime linkage allows for the robust isolation and identification of these interaction partners.

Furthermore, the aminooxy functionality is valuable for the construction of complex biomolecules, such as glycoproteins and antibody-drug conjugates (ADCs). The ability to chemoselectively ligate glycans or cytotoxic drugs to proteins is crucial for the development of new therapeutics. Simple aminooxy building blocks provide the foundational chemistry for these more complex applications.

Design of Next-Generation Aminooxy Ligation Reagents with Enhanced Reactivity and Selectivity

While oxime ligation is a powerful tool, there is ongoing research to develop next-generation reagents with improved properties. This includes enhancing the reaction kinetics, improving the stability of the resulting linkage, and achieving greater selectivity in complex biological environments.

A key area of focus is the development of new catalysts for oxime ligation. While aniline (B41778) has been traditionally used, newer catalysts like m-phenylenediamine (B132917) have shown significantly higher efficiency, especially for ligations involving ketones. acs.org This allows for faster reactions at lower concentrations, which is crucial for applications in living systems.

The design of novel aminooxy reagents with tailored steric and electronic properties is another important direction. For instance, incorporating steric hindrance around the aminooxy group, as is present in this compound, could potentially be exploited to control the selectivity of ligation reactions. By fine-tuning the structure of the aminooxy building block, it may be possible to achieve ligation at specific carbonyl sites within a molecule that contains multiple reactive groups.

Bifunctional linkers containing an aminooxy group are also being developed to facilitate the assembly of complex molecular architectures. These linkers can be used to connect two different molecules, for example, a targeting moiety and a therapeutic agent, with high precision. The tert-butyl ester of the title compound could serve as a handle for the attachment of one of these molecular components.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 2-(aminooxy)-3-methylbutanoate in a laboratory setting?

The synthesis typically involves tert-butyl carbamate intermediates and aminoxylation steps. For example, hydrazine can be used to deprotect tert-butyl-protated intermediates under anhydrous conditions (e.g., dichloromethane, argon atmosphere) to introduce the aminooxy group . Key steps include protecting-group strategies (e.g., tert-butoxycarbonyl) and purification via column chromatography or recrystallization. Spectral data (NMR, IR) should match literature values to confirm product identity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm molecular structure and functional groups (e.g., tert-butyl singlet at ~1.4 ppm).

- IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm) and aminooxy (N-O, ~900 cm) groups.

- Mass Spectrometry : Determine molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration and conformational details (e.g., monoclinic crystal system, C2 space group) .

Q. What safety precautions should be observed when handling this compound?

Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high aerosol concentrations) and chemical-resistant gloves (nitrile or neoprene). Avoid environmental release; ensure proper waste disposal. While specific toxicity data for this compound is limited, analogous tert-butyl esters require precautions against skin/eye irritation and respiratory exposure .

Advanced Research Questions

Q. How can the conformational dynamics of this compound be analyzed using X-ray crystallography?

- Crystal Growth : Recrystallize from nonpolar solvents (e.g., hexane) at low temperatures (e.g., 86 K) to obtain colorless fragments .

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with CuKα radiation (λ = 1.54178 Å). Monitor θ range (3.5–68.2°) and refine with SHELX .

- Analysis : Calculate torsion angles (e.g., C1–C2–N2 = −34.52°) and assess deviations from ideal conformations (e.g., C2 half-chair deviation via Flack/Hooft parameters) .

Q. What strategies can resolve enantiomeric impurities in this compound synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- Asymmetric Catalysis : Employ enantioselective phase-transfer catalysts to bias the aminoxylation step .

- Crystallization : Leverage diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How to address contradictory spectral data during the characterization of this compound derivatives?

- Cross-Verification : Compare NMR/IR data with structurally similar compounds (e.g., tert-butyl lactam derivatives) .

- Impurity Analysis : Perform HPLC-MS to detect byproducts (e.g., deprotected intermediates).

- Crystallographic Validation : Resolve ambiguities via X-ray structure determination (e.g., absolute configuration using resonant scattering) .

Q. How do steric effects of the tert-butyl group influence reactivity in nucleophilic reactions?

The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the aminooxy moiety. This steric shielding can be quantified using X-ray-derived torsion angles (e.g., N1–C16–C17 = −47.91°) and computational modeling (DFT) to assess transition-state accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.